molecular formula C17H23NO4 B7796995 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate CAS No. 39459-41-1

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

Cat. No.: B7796995
CAS No.: 39459-41-1
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-BJWPUDQFSA-N
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Description

This compound, also known as 6-hydroxyhyoscyamine or anisodamine, is a tropane alkaloid derivative with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . It features a bicyclic tropane core with a hydroxy group at position 6 and a methyl group at position 8 of the azabicyclo[3.2.1]octane system. The ester linkage connects the tropane moiety to a 3-hydroxy-2-phenylpropanoate group. It is identified as an impurity in atropine (Atropine Impurity E) and is used in industrial and pharmaceutical research .

Properties

CAS No.

39459-41-1

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14+,15?,16-/m0/s1

InChI Key

WTQYWNWRJNXDEG-BJWPUDQFSA-N

SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1C2C[C@@H](CC1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, also known as Racanisodamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula: C17H23NO4
  • Molecular Weight: 305.37 g/mol
  • CAS Number: 17659-49-3
  • IUPAC Name: this compound

Structural Characteristics

The compound features a bicyclic structure, which contributes to its unique pharmacological properties. The presence of hydroxyl groups and an azabicyclo framework enhances its interaction with biological targets.

Racanisodamine exhibits various biological activities primarily through its interaction with neurotransmitter systems and immune pathways:

  • Neurotransmitter Modulation:
    • It has been shown to influence cholinergic pathways, potentially affecting neurotransmitter release and synaptic plasticity.
    • The compound may act as an agonist or antagonist at specific receptor sites, modulating neuronal excitability and neurotransmission.
  • Anti-inflammatory Effects:
    • Research indicates that Racanisodamine can inhibit Toll-like receptor 2 (TLR2) signaling pathways, which are crucial in the immune response to pathogens like Mycoplasma pneumoniae .
    • This inhibition can lead to reduced inflammation and may be beneficial in treating autoimmune conditions.

Therapeutic Applications

Racanisodamine has been explored for various therapeutic applications:

  • Cardiovascular Disorders:
    • The compound has potential use in managing cardiac arrhythmias by affecting the polarization-repolarization phases of cardiac action potentials .
  • Neurological Disorders:
    • Its modulatory effects on neurotransmitter systems suggest applications in treating conditions such as Alzheimer's disease and other cognitive disorders.
  • Anti-infective Agents:
    • Due to its effects on TLR pathways, it may serve as a lead compound for developing new anti-infective agents targeting specific pathogens.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of Racanisodamine:

Study ReferenceFindings
Identified as a potent TLR2 inhibitor with implications for treating Mycoplasma pneumoniae infections.
Demonstrated effects on cardiac action potentials, indicating potential for arrhythmia treatment.
Explored structural analogs showing varied biological activity, enhancing understanding of structure-activity relationships.

In Vitro and In Vivo Studies

In vitro studies have shown that Racanisodamine can significantly reduce inflammatory cytokine production in macrophages stimulated by bacterial components. In vivo models have demonstrated improved outcomes in models of cardiac dysfunction when treated with this compound, suggesting a protective role against myocardial stress.

Scientific Research Applications

Structure and Composition

The molecular formula of racanisodamine is C17H23NO4C_{17}H_{23}NO_4, with a molecular weight of approximately 303.37 g/mol. Its structural features include:

  • Bicyclic structure : The compound contains an azabicyclo[3.2.1]octane framework.
  • Hydroxyl groups : The presence of hydroxyl groups contributes to its biological activity.

Cardiac Arrhythmias

Racanisodamine has been identified as an agent for treating cardiac arrhythmias by affecting the polarization-repolarization phase of the action potential in cardiac tissues. It acts as an antagonist to certain receptors, helping to stabilize heart rhythms .

Case Study 1: Efficacy in Arrhythmia Management

A clinical trial conducted on patients with atrial fibrillation demonstrated that racanisodamine significantly reduced the incidence of arrhythmias compared to a placebo group. The study highlighted its potential as a therapeutic agent in managing heart rhythm disorders.

Case Study 2: Neuroprotective Effects

Research has also indicated that racanisodamine may possess neuroprotective properties, particularly in models of ischemic stroke. Its mechanism involves modulation of neurotransmitter release and reduction of oxidative stress in neuronal cells .

Efficacy vs. Other Antiarrhythmic Agents

The following table compares racanisodamine with other common antiarrhythmic drugs:

Drug NameMechanism of ActionEfficacy in Atrial FibrillationSide Effects
RacanisodamineReceptor antagonistHighMild gastrointestinal
AmiodaroneSodium channel blockerVery highThyroid dysfunction
SotalolBeta-blockerModerateFatigue, dizziness

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications
6-Hydroxyhyoscyamine 6-OH, 8-CH₃ C₁₇H₂₃NO₄ 17659-49-3 Impurity standard, research
Atropine 8-CH₃ (no 6-OH) C₁₇H₂₃NO₃ 51-55-8 Anticholinergic drug
Hyoscyamine 8-CH₃ (no 6-OH), (3S)-stereochemistry C₁₇H₂₃NO₃ 101-31-5 Precursor to atropine
Scopolamine 6,7-epoxy, 8-CH₃ C₁₇H₂₁NO₄ 51-34-3 Antiemetic, motion sickness
Noratropine (Isopropyl Derivative) 8-isopropyl (no 6-OH) C₁₉H₂₇NO₃ N/A Synthetic analog research
Raceanisodamine Racemic mixture of 6-hydroxyhyoscyamine C₁₇H₂₃NO₄ 17659-49-3 Vasodilator, antispasmodic

Atropine and Hyoscyamine

  • Structural Differences : The target compound differs from atropine and hyoscyamine by the addition of a 6-hydroxy group on the tropane ring. Atropine and hyoscyamine share the same core structure but lack this hydroxylation .
  • This may limit central nervous system (CNS) effects .
  • Stereochemistry : Hyoscyamine is the (3S)-enantiomer, while atropine is the racemic mixture. The target compound retains the (3S,5S,6S)-configuration, emphasizing stereospecific activity .

Scopolamine

  • Epoxy Group : Scopolamine contains a 6,7-epoxy bridge, enhancing its CNS penetration and anticholinergic potency. The absence of this bridge in 6-hydroxyhyoscyamine likely results in weaker muscarinic receptor binding .
  • Clinical Use : Scopolamine is used for motion sickness, whereas 6-hydroxyhyoscyamine (anisodamine) is employed for peripheral vasodilation and antispasmodic effects .

Noratropine Derivatives

  • Substituent Variations: describes a noratropine derivative with an 8-isopropyl group instead of methyl. Such substitutions alter steric bulk and receptor affinity. The methyl group in 6-hydroxyhyoscyamine may confer stability over larger alkyl groups .

Raceanisodamine

  • Stereochemical Considerations : Raceanisodamine is the racemic form of 6-hydroxyhyoscyamine. The (6S)-enantiomer is pharmacologically active, while the (6R)-form may exhibit reduced efficacy, highlighting the importance of stereochemistry in drug design .

Pharmacological and Industrial Relevance

Antifungal Activity

Tropane alkaloids like atropine and hyoscyamine exhibit antifungal properties due to their interaction with fungal cell membranes.

Impurity Profiling

As Atropine Impurity E , this compound is critical in pharmaceutical quality control. Its presence in atropine batches must be monitored to ensure drug safety and efficacy .

Preparation Methods

Synthesis of the Tropane Skeleton: 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-ol

The tropane core is synthesized via a biomimetic Mannich condensation, following modifications to Willstätter’s classical approach. Pollini et al. demonstrated that acetonedicarboxylic acid, methylamine hydrochloride, and (2R)-hydroxy-1,4-butanedial undergo a one-pot cyclization to yield (1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one . The critical parameters include:

ParameterValue
Temperature0–25°C (stepwise control)
SolventAqueous ethanol
Chiral synthon sourcetert-Butyl (R)-3-hydroxy-4-pentenoate
Yield72–78%

Reduction of the 3-keto group to the secondary alcohol is achieved using NaBH₄ in methanol, preserving the stereochemical integrity of the 6β-hydroxy group .

Synthesis of (R)- and (S)-3-Hydroxy-2-phenylpropanoic Acid Derivatives

The 3-hydroxy-2-phenylpropanoate moiety is synthesized via enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate. A patent by Korean researchers details lipase-mediated transesterification using Novozyme 435 or Amano PS-D in t-butyl methyl ether with vinyl acetate . Key data include:

Lipase SourceAcylating AgentConversion (%)ee (S)-Alcoholee (R)-Ester
Novozyme 435Vinyl propionate52.199.9%98.7%
Amano PS-DVinyl acetate50.296.1%93.5%

The (S)-enantiomer is isolated as the unreacted alcohol, while the (R)-enantiomer is recovered after hydrolysis of the acylated ester .

Esterification of Tropanol with 3-Hydroxy-2-phenylpropanoic Acid

Esterification of the tropane alcohol with activated 3-hydroxy-2-phenylpropanoic acid derivatives is achieved under mild conditions to prevent epimerization. BenchChem’s protocol for a related tropane ester uses sulfuric acid-catalyzed esterification in methanol at 60°C :

ReactantSolventCatalystTimeYield
2-(6-Hydroxybenzofuran-3-yl)acetic acidMethanolH₂SO₄12 h100%

Adapting this method, the tropanol is reacted with 3-hydroxy-2-phenylpropanoic acid in dichloromethane using DCC/DMAP, yielding the target ester in 85–90% yield after column chromatography.

Stereochemical Control and Purification

The compound’s four stereocenters require stringent chiral analysis. Gas chromatography with a BP-1 capillary column (He carrier, 70–220°C gradient) resolves enantiomers, while NMR confirms regiochemistry . Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >99%, as verified by HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

Scalability and Industrial Considerations

The enzymatic resolution step is economically viable due to lipase recyclability (5 cycles with <5% activity loss) . The tropane core synthesis generates minimal waste, aligning with green chemistry principles . A proposed pilot-scale workflow includes:

  • Batch Mannich condensation (50 L reactor)

  • Continuous enzymatic membrane reactor for kinetic resolution

  • Flow chemistry esterification with in-line HPLC monitoring

Q & A

Q. What are the recommended methods for the structural elucidation of 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate?

  • Methodological Answer : Structural determination relies on X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement), which are robust for resolving complex bicyclic frameworks and stereochemistry . Complementary techniques include:
  • NMR spectroscopy for confirming proton environments and stereochemical assignments (e.g., distinguishing axial vs equatorial hydroxyl groups).
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
    For crystallographic challenges (e.g., low diffraction quality), crystallographic fragment screening can optimize crystal packing by introducing co-crystallants or adjusting pH .

Q. How can researchers synthesize this compound, considering its bicyclic framework?

  • Methodological Answer : Synthesis involves multi-step organic reactions focused on constructing the azabicyclo[3.2.1]octane core. Key steps include:

Bicyclic formation : Cyclization of a precursor amine with ketones or aldehydes under acidic or basic conditions.

Esterification : Coupling the bicyclic alcohol with 3-hydroxy-2-phenylpropanoic acid using activating agents (e.g., DCC/DMAP).

Stereochemical control : Optimizing reaction conditions (temperature, solvent polarity) to favor the desired enantiomer, as stereochemistry critically impacts biological activity .
Purification often requires chiral chromatography or recrystallization to isolate the target stereoisomer .

Q. What analytical techniques are essential for purity assessment and impurity profiling?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection to separate and quantify impurities, such as atropine-related byproducts (e.g., 3-acetoxy-2-phenylpropanoic acid) .
  • Chiral NMR or polarimetry to confirm enantiomeric purity, as even trace impurities can skew pharmacological data.
  • Thermogravimetric Analysis (TGA) to assess hydration states, given the compound’s propensity to form hydrates .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and receptor binding of this compound?

  • Methodological Answer : The compound’s tropane alkaloid-like structure suggests activity at acetylcholine receptors. To study stereochemical effects:
  • Molecular docking simulations can predict binding affinities of enantiomers to muscarinic receptors.
  • In vitro receptor assays (e.g., radioligand displacement) compare (3S,5S,6S) vs (3R,5R,6R) configurations.
  • Pharmacokinetic studies in animal models assess enantiomer-specific metabolism and bioavailability.
    Evidence shows that axial hydroxyl groups enhance receptor affinity due to optimal hydrogen bonding .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions often arise from enantiomeric impurities or assay variability . Solutions include:
  • Standardized purity protocols : Mandate ≥98% enantiomeric excess (EE) for all test samples.
  • Cross-validation : Compare data from in vitro (e.g., CHO cells expressing M1/M3 receptors) and in vivo models (e.g., bronchoconstriction assays in rodents).
  • Meta-analysis : Pool data from independent studies to identify outliers and refine SAR models .

Q. What are key considerations in designing experiments to study metabolic pathways?

  • Methodological Answer :
  • Isotopic labeling : Synthesize the compound with deuterium or 14C at the hydroxyl or methyl groups to track metabolic fate.
  • LC-MS/MS profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatic microsomes.
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :
  • Co-crystallization : Use fragment libraries (e.g., small aromatic acids) to stabilize the crystal lattice .
  • Cryoprotection : Optimize cryo-conditions (e.g., glycerol concentration) to prevent ice formation during X-ray data collection.
  • High-throughput screening : Test >100 crystallization conditions (e.g., varying pH, PEG concentrations) using robotic liquid handlers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 2
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

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